6-iodo-4-methyl-1H-indole
Overview
Description
6-iodo-4-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-4-methyl-1H-indole typically involves the iodination of 4-methyl-1H-indole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
6-iodo-4-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2,3-diones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, yielding 4-methyl-1H-indole.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Indole-2,3-diones.
Reduction: 4-methyl-1H-indole.
Substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
6-iodo-4-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its anticancer and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-iodo-4-methyl-1H-indole involves its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound’s ability to form halogen bonds, which can stabilize interactions with biological macromolecules. This property is particularly useful in drug design, where halogen bonding can improve the binding affinity and specificity of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
4-methyl-1H-indole: Lacks the iodine substituent, resulting in different reactivity and biological activity.
6-bromo-4-methyl-1H-indole: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical reactivity and biological properties.
6-chloro-4-methyl-1H-indole:
Uniqueness
6-iodo-4-methyl-1H-indole is unique due to the presence of the iodine atom, which significantly influences its chemical reactivity and biological interactions. The iodine substituent enhances the compound’s ability to participate in halogen bonding, making it a valuable tool in medicinal chemistry and drug design .
Properties
IUPAC Name |
6-iodo-4-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8IN/c1-6-4-7(10)5-9-8(6)2-3-11-9/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVXWSCWOMJDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=CN2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646473 | |
Record name | 6-Iodo-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-15-3 | |
Record name | 6-Iodo-4-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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